H-Thr-ser-OH
Vue d'ensemble
Description
H-Thr-Ser-OH, also known as L-threonyl-L-serine, is a dipeptide formed from L-threonine and L-serine residues . It has a molecular weight of 206.2 and its IUPAC name is (2S)-2-{[(2S,3R)-2-amino-3-hydroxybutanoyl]amino}-3-hydroxypropanoic acid .
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc-Ser (PO3Bzl,H)-OH in peptide synthesis . The formation of 3-(1-piperidinyl)alanyl-containing peptides via phosphoryl β-elimination was identified from the application of Fmoc-Ser (PO3Bzl,H)-OH in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a peroxidatic cysteine (CP), an Arg, and a Thr (or Ser). These form a catalytic triad that phosphorylates the OH group of the amino-acid residues serine or threonine .
Chemical Reactions Analysis
Serine/threonine protein kinases are enzymes that phosphorylate the OH group of the amino-acid residues serine or threonine . This process is called phosphorylation and plays a significant role in a wide range of cellular processes .
Physical and Chemical Properties Analysis
The physical properties of this compound such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Its chemical properties are directly related to its interaction with biological environments .
Applications De Recherche Scientifique
1. NMR Techniques in Protein Structure Refinement
Takeda et al. (2011) developed NMR methods for monitoring hydrogen exchange rates of tyrosine hydroxyl and cysteine sulfhydryl groups in proteins. Extending these methods to serine (Ser) and threonine (Thr) residues, they demonstrated the utility of these methods in identifying slowly exchanging polar side-chain protons in proteins. This is crucial for refining protein structures using NOE restraints. They found that slowly exchanging Ser/Thr-OH groups in the protein EPPIb could be identified, contributing significantly to defining the spatial positions of OH protons and thereby enhancing protein structure refinement (Takeda et al., 2011).
2. Spectroscopic and Theoretical Characterization
Kolev et al. (2007) focused on the spectroscopic characterization of hydrogensquarates of dipeptide l-threonyl-l-serine (H-Thr-Ser-OH). They used various spectroscopic methods and theoretical ab initio calculations to understand the structures of these salts. This research helps in comprehending the molecular structure and interactions of this compound, highlighting its importance in chemical and biochemical studies (Kolev et al., 2007).
3. Role in Silk Sericin's Stability
Teramoto et al. (2007) studied the role of hydroxyl side chains in sericin, a protein in Bombyx mori silk. Their study, using 13C solid-state NMR analyses, showed that hydroxyl side chains of Ser and Thr residues in sericin's β-sheet structure play a vital role in forming stable β-sheet aggregates. These findings are significant for creating new hydrophilic synthetic polymers controlled by hydration (Teramoto et al., 2007).
4. Development of a Novel Hydroxy-Protecting Group
Nishiyama et al. (2000) introduced a new hydroxy-protecting group, cyclohexyl (Chx), for Ser and Thr. This development is crucial in peptide synthesis, as the Chx group provides stability under various acidic and basic conditions, enhancing the synthesis process of peptides and proteins (Nishiyama et al., 2000).
5. Hydrogen Bonding in Proteins
Vennelakanti et al. (2020) examined hydrogen bonds in proteins, focusing on functional groups like hydroxyls in Ser/Thr. They used accurate coupled cluster theory calculations to understand the energetic benefits of these interactions, showing a preference for aromatic Tyr over aliphatic Ser/Thr hydroxyls due to stronger O–H···O hydrogen bonds. This research offers insight into the balance of hydrogen bond donors and acceptors in proteins, contributing to a deeper understanding of protein structure and function (Vennelakanti et al., 2020).
Mécanisme D'action
Target of Action
H-Thr-Ser-OH, also known as L-threonyl-L-serine, is a dipeptide formed from L-threonine and L-serine residues It’s known that ser/thr phosphatases play significant roles in regulating neuronal insulin signaling .
Mode of Action
Ser/thr phosphatases are known to regulate insulin signaling and insulin resistance in the neuronal system . These phosphatases recognize the Ser and Thr residues of the eEF1A1 and eEF1A2 isoforms and regulate their involvement in cellular processes like cell survival and apoptosis .
Biochemical Pathways
Ser/thr phosphatases are known to be involved in the regulation of insulin signaling . Insulin signaling is a complex process that involves a series of phosphorylation and dephosphorylation events, which are regulated by kinases and phosphatases .
Result of Action
The involvement of ser/thr phosphatases in regulating insulin signaling suggests that this compound could potentially influence cellular processes related to insulin signaling, such as glucose homeostasis .
Safety and Hazards
Orientations Futures
The future directions of H-Thr-Ser-OH research could involve further exploration of its role in processes such as tumor suppression, neuronal differentiation, and cardiovascular disease . Additionally, its potential applications in peptide synthesis and the development of new materials could be areas of future research .
Analyse Biochimique
Biochemical Properties
H-Thr-ser-OH, being a dipeptide, can participate in peptide bond formation and cleavage reactions. It can interact with enzymes such as peptidases and transpeptidases, which are involved in protein synthesis and degradation . The nature of these interactions is largely dependent on the specific enzyme and the surrounding biochemical environment.
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It is known that amino acids and peptides can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve interactions with biomolecules such as enzymes and other proteins. These interactions could lead to changes in enzyme activity or gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of peptides can vary with dosage, with potential threshold effects and toxic effects at high doses .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to protein synthesis and degradation, given its nature as a dipeptide. It may interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be an important aspect of its biochemical activity. This could involve interactions with transport proteins or other mechanisms of cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound could influence its activity or function. For instance, if it is localized to specific compartments or organelles within the cell, this could impact its interactions with other molecules and its overall function .
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDLGHLJTHMDII-WISUUJSJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Threonylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61043-86-5 | |
Record name | Threonylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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